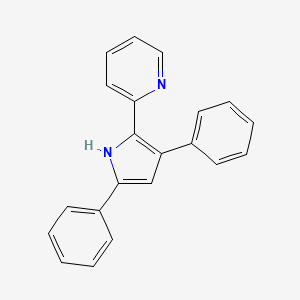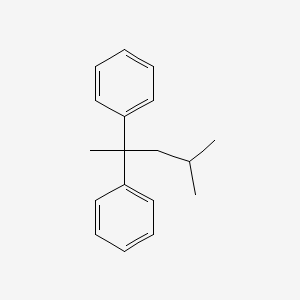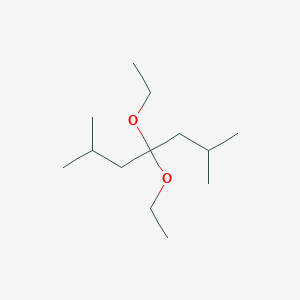
4,4-Diethoxy-2,6-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-2,6-dimethylheptane is an organic compound that belongs to the class of branched alkanes It is characterized by the presence of two ethoxy groups and two methyl groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-2,6-dimethylheptane typically involves the alkylation of a suitable precursor with ethyl groups. One common method is the reaction of 2,6-dimethylheptane with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the ethoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethoxy-2,6-dimethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alkanes.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
4,4-Diethoxy-2,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diethoxy-2,6-dimethylheptane involves its interaction with molecular targets through its ethoxy and methyl groups. These interactions can lead to various chemical transformations, depending on the nature of the target molecules and the reaction conditions. The pathways involved typically include nucleophilic attack, electrophilic addition, and radical formation.
Comparaison Avec Des Composés Similaires
4,4-Dimethylheptane: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.
2,6-Dimethylheptane: Similar backbone but without the ethoxy groups, leading to different chemical properties.
4,4-Dimethoxy-2-butanone: Contains methoxy groups instead of ethoxy groups, resulting in different reactivity.
Uniqueness: 4,4-Diethoxy-2,6-dimethylheptane is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
585538-77-8 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
4,4-diethoxy-2,6-dimethylheptane |
InChI |
InChI=1S/C13H28O2/c1-7-14-13(15-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 |
Clé InChI |
NIZSFUDPJLNWCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C)C)(CC(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


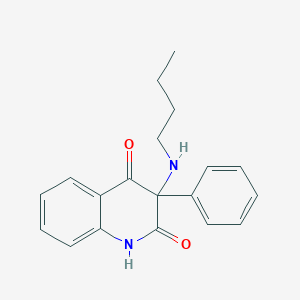
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)


![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
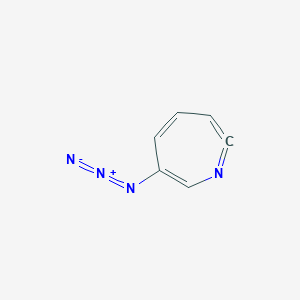
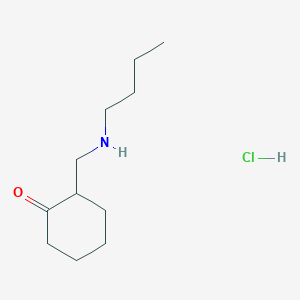
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
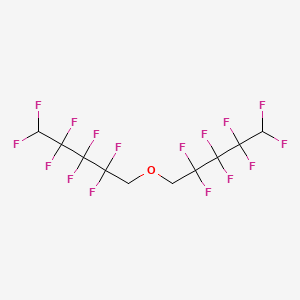

![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
